N'-[(E)-(2-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
The compound N'-[(E)-(2-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a triazole-based acetohydrazide derivative characterized by:
- A 1,2,4-triazole core substituted at position 4 with a 4-methylphenyl group and at position 5 with a phenyl group.
- A sulfanyl bridge linking the triazole to an acetohydrazide moiety.
- An (E)-configured Schiff base formed between the hydrazide and a 2-hydroxyphenyl group.
Synthesis typically involves condensation of 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide with 2-hydroxybenzaldehyde under acidic conditions .
Properties
Molecular Formula |
C24H21N5O2S |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H21N5O2S/c1-17-11-13-20(14-12-17)29-23(18-7-3-2-4-8-18)27-28-24(29)32-16-22(31)26-25-15-19-9-5-6-10-21(19)30/h2-15,30H,16H2,1H3,(H,26,31)/b25-15+ |
InChI Key |
MPZIMKNGMSYJJF-MFKUBSTISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=CC=C3O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CC=C3O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazide Derivatives
A mixture of 4-methylphenylhydrazine (1.2 eq) and phenyl isothiocyanate (1.0 eq) in ethanol is refluxed for 6 h to form 1-(4-methylphenyl)-4-phenylthiosemicarbazide . The product is isolated via vacuum filtration (yield: 75–80%) and recrystallized from ethanol.
Cyclization to Triazole-Thiol
The thiosemicarbazide undergoes intramolecular cyclization in the presence of 2 N NaOH at 100°C for 4 h, yielding 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (Figure 1). The reaction mechanism proceeds via deprotonation of the thiol group, followed by nucleophilic attack on the adjacent carbon, resulting in ring closure.
Table 1: Characterization Data for 4-(4-Methylphenyl)-5-Phenyl-4H-1,2,4-Triazole-3-Thiol
| Property | Value/Observation | Source |
|---|---|---|
| Melting Point | 162–164°C | |
| IR (KBr, cm⁻¹) | ν(S–H): 2,570; ν(C=N): 1,610 | |
| ¹H NMR (DMSO-d6, δ ppm) | 7.25–7.89 (m, 9H, Ar–H); 13.1 (s, 1H, S–H) |
Formation of 2-{[4-(4-Methylphenyl)-5-Phenyl-4H-1,2,4-Triazol-3-Yl]Sulfanyl}Acetohydrazide
The triazole-thiol is functionalized via nucleophilic substitution to introduce the acetohydrazide moiety:
Alkylation with Chloroacetylhydrazide
A solution of 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (1.0 eq) and chloroacetylhydrazide (1.2 eq) in dry DMF is stirred with K2CO3 (2.0 eq) at 60°C for 8 h. The reaction mixture is poured into ice-water, and the precipitate is filtered and washed with ethanol to yield 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (yield: 70–75%).
Key Reaction Parameters:
-
Solvent: Dimethylformamide (DMF)
-
Base: Potassium carbonate (K2CO3)
-
Temperature: 60°C
-
Time: 8 h
Spectroscopic Validation
IR Spectroscopy confirms the disappearance of the S–H stretch (2,570 cm⁻¹) and emergence of ν(N–H) at 3,250 cm⁻¹ and ν(C=O) at 1,680 cm⁻¹. ¹H NMR (DMSO-d6) shows a singlet at δ 4.12 ppm (2H, SCH2) and broad signals at δ 9.85–10.2 ppm (2H, NH–NH2).
Schiff Base Formation with 2-Hydroxybenzaldehyde
The final step involves condensation of the acetohydrazide with 2-hydroxybenzaldehyde to form the target hydrazone:
Reaction Conditions
A mixture of 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (1.0 eq) and 2-hydroxybenzaldehyde (1.1 eq) in absolute ethanol is refluxed for 10 h with 2–3 drops of glacial acetic acid as a catalyst. The product precipitates upon cooling and is recrystallized from ethanol (yield: 68–82%).
Mechanistic Insight:
The reaction proceeds via nucleophilic attack of the hydrazide’s NH2 group on the aldehyde carbonyl, followed by dehydration to form the imine (C=N) bond (Figure 2). The E-configuration is stabilized by intramolecular hydrogen bonding between the phenolic –OH and the adjacent hydrazone nitrogen.
Characterization of the Final Product
Table 2: Analytical Data for N'-[(E)-(2-Hydroxyphenyl)Methylidene]-2-{[4-(4-Methylphenyl)-5-Phenyl-4H-1,2,4-Triazol-3-Yl]Sulfanyl}Acetohydrazide
Optimization and Yield Enhancement Strategies
Solvent Effects
Ethanol outperforms DMF or acetonitrile in Schiff base formation due to its ability to stabilize polar intermediates and facilitate proton transfer. Trials in acetonitrile resulted in 15–20% lower yields due to poor solubility of the hydrazide.
Catalytic Additives
The addition of p-toluenesulfonic acid (0.5 eq) reduces reaction time to 6 h while maintaining yields at 78–80%. However, excess acid promotes decomposition of the hydrazone.
Scalability and Industrial Relevance
Pilot-scale synthesis (500 g batches) using the above method achieved 72% yield with purity >98% (HPLC). Key challenges include controlling exothermicity during the cyclization step and minimizing by-products (e.g., oxidized triazole derivatives) during thiol alkylation.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form amine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of N'-[(E)-(2-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide. In vitro assays conducted by the National Cancer Institute (NCI) demonstrated that this compound exhibits significant cytotoxic effects against various human cancer cell lines. The mean growth inhibition values indicate its potential as a therapeutic agent.
Case Study: Antitumor Efficacy
A study investigated the compound's effectiveness against a panel of cancer cell lines, revealing an average growth inhibition rate of approximately 50% at concentrations around M. This suggests that the compound could serve as a lead compound for further development in cancer therapeutics.
Anti-inflammatory Properties
In addition to its anticancer effects, the compound has been evaluated for its anti-inflammatory activity. Research indicates that it may inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation.
Case Study: Inhibition of Cytokines
In an experimental model using lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant reduction of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels, indicating its potential utility in treating inflammatory diseases.
Fungicidal Activity
The compound has also been explored for its fungicidal properties against various plant pathogens. The triazole moiety is known for its antifungal activity, making this compound a candidate for agricultural applications.
Case Study: Efficacy Against Fungal Pathogens
Field trials demonstrated that this compound effectively reduced the incidence of fungal infections in crops such as wheat and corn. The application rates were optimized to achieve maximum efficacy while minimizing phytotoxicity.
Table 2: Summary of Agricultural Efficacy
| Pathogen | Crop | Efficacy (%) |
|---|---|---|
| Fusarium spp. | Wheat | 75% |
| Aspergillus spp. | Corn | 65% |
| Botrytis cinerea | Grapes | 70% |
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the triazole ring can coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Variations in Triazole Substituents
Modifications to the triazole ring significantly influence electronic properties and bioactivity:
Key Insight : Electron-withdrawing groups (e.g., pyridine in ZE-4b) improve coordination with metal ions, while bulky substituents (e.g., cyclohexyl in ZE-5a) enhance lipid solubility .
Modifications to the Acetohydrazide Moiety
The Schiff base and sulfanyl bridge are critical for bioactivity:
Key Insight : The 2-hydroxyphenyl group in the target compound facilitates hydrogen bonding, critical for antioxidant activity, while halogenated analogs (e.g., 4-chlorophenyl in ) exhibit stronger antimicrobial effects .
Physicochemical Properties
Biological Activity
3-Bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of 3-Bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide is with a molecular weight of approximately 323.21 g/mol. The compound features a bromine atom attached to a benzamide moiety, which is further substituted with a phenyloxan group.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the bromine atom may enhance lipophilicity, potentially improving cell membrane permeability and bioavailability.
Biological Activities
- Antimicrobial Activity : Studies have shown that benzamide derivatives can exhibit significant antimicrobial properties. For example, compounds with similar structures have been reported to inhibit the growth of various bacterial strains, including Staphylococcus aureus .
- Anti-inflammatory Effects : Benzamides are known to modulate inflammatory pathways. They can inhibit NFκB activation, leading to reduced production of pro-inflammatory cytokines . This mechanism suggests potential applications in treating inflammatory diseases.
- Apoptosis Induction : Certain benzamide derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving the inhibition of survival pathways like NFκB . This property makes them candidates for cancer therapy.
Data Table: Biological Activities of Related Compounds
Case Studies
- Antibacterial Efficacy : A study conducted by Kunkle et al. (2019) demonstrated that benzamide derivatives could effectively inhibit GroEL/ES-mediated folding functions in bacteria, suggesting a mechanism for their antibacterial effects against resistant strains .
- Cancer Research : Research on N-substituted benzamides has highlighted their role as sensitizers in chemotherapy by inducing apoptosis and inhibiting NFκB, which can improve the efficacy of cancer treatments .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N'-[(E)-(2-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide, and how can purity be ensured?
- Methodology : The compound is synthesized via a multi-step approach:
Condensation : React 2-hydroxyphenyl aldehyde with 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide under reflux in ethanol or methanol, using catalytic acetic acid to form the hydrazone linkage .
Purification : Recrystallize the product using ethanol or a chloroform-methanol (7:3) solvent system. Monitor reaction progress via TLC (silica gel, chloroform:methanol 7:3) .
Characterization : Confirm structure via -NMR (e.g., hydrazone proton at δ 8.2–8.5 ppm) and IR (C=O stretch at ~1650 cm, N–H bend at ~3200 cm) .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Key Techniques :
- NMR : Assign peaks for the triazole ring protons (δ 7.5–8.0 ppm), hydrazone CH=N (δ 8.3 ppm), and aromatic substituents .
- Mass Spectrometry : Use HRMS to confirm molecular ion [M+H] (expected m/z ~500–520 range) .
- X-ray Crystallography : Resolve 3D conformation to verify stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Screening Protocols :
- Antimicrobial Activity : Test against S. aureus and E. coli via broth microdilution (MIC determination) at concentrations 1–100 µg/mL .
- Anticancer Potential : Use MTT assay on HeLa or MCF-7 cell lines, with IC calculations after 48-hour exposure .
- Enzyme Inhibition : Screen against cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) via fluorometric or colorimetric assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?
- Experimental Design :
- Solvent Optimization : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol, methanol) solvents; DMF may enhance triazole ring formation .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or bases (e.g., piperidine) to accelerate condensation .
- DOE (Design of Experiments) : Use fractional factorial design to assess interactions between temperature (60–100°C), pH (4–6), and reaction time (4–12 hrs) .
Q. What structural analogs exhibit enhanced bioactivity, and how do substituents influence SAR?
- SAR Insights :
- Triazole Substitutions : Fluorine at the 4-position of the phenyl group (e.g., 4-fluorophenyl analog) increases lipophilicity and antimicrobial potency (MIC reduced by 50% vs. parent compound) .
- Hydrazone Modifications : Methoxy or nitro groups on the benzylidene moiety enhance anticancer activity (e.g., 3,4-dimethoxyphenyl analog shows IC = 12 µM vs. MCF-7) .
- Table : Key Analogs and Bioactivity
| Substituent on Triazole | Hydrazone Modification | Bioactivity Enhancement |
|---|---|---|
| 4-Fluorophenyl | None | MIC = 8 µg/mL (vs. 16) |
| 4-Methylphenyl | 3,4-Dimethoxyphenyl | IC = 12 µM |
Q. How can computational methods predict binding modes and target interactions?
- Strategy :
Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). The triazole sulfanyl group forms H-bonds with Arg120, while the hydroxyphenyl group interacts with Tyr355 .
MD Simulations : Conduct 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. RMSD < 2 Å indicates stable binding .
QSAR Modeling : Develop regression models using descriptors like logP and polar surface area to correlate structure with antimicrobial activity .
Q. How should contradictory data in biological assays be resolved (e.g., variable IC across studies)?
- Troubleshooting :
- Assay Standardization : Validate cell line authenticity (STR profiling) and use internal controls (e.g., doxorubicin for cytotoxicity assays) .
- Solubility Adjustments : Pre-dissolve compound in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .
- Meta-Analysis : Compare data across analogs (e.g., 4-methylphenyl vs. 4-chlorophenyl derivatives) to identify substituent-dependent trends .
Methodological Notes
- Synthesis Reproducibility : Ensure anhydrous conditions during condensation to prevent hydrolysis of the hydrazone bond .
- Data Validation : Cross-check NMR assignments with DEPT-135 and HSQC for ambiguous peaks .
- Ethical Compliance : Adhere to institutional guidelines for biological testing; avoid in vivo studies until in vitro toxicity is established .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
